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molecular formula C6H13N B8773201 N,3-Dimethylbut-3-en-1-amine CAS No. 112213-03-3

N,3-Dimethylbut-3-en-1-amine

Cat. No. B8773201
M. Wt: 99.17 g/mol
InChI Key: MPVXLKULHPREFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313348B1

Procedure details

N-methylgeranylamine used in the examples was prepared by treatment of geranyl bromide with 12 fold excess of methylamine in ethanol. The product was isolated by extraction into ethyl ether and distillation. N-methylfarnesylamine, N-methylcitronellylamine and N-methyl-3-methyl-3-butenylamine are prepared in a similar manner. N-methyloleylamine was prepared by methylation of the N-oleylacetamide potassium salt followed by hydrolysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2]/[C:3](/[CH3:12])=[CH:4]/[CH2:5][CH2:6]/[C:7](/[CH3:11])=[CH:8]/[CH2:9][NH2:10].[CH2:13](Br)/[CH:14]=[C:15](/[CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])\[CH3:16].[CH3:24][NH2:25].[K].[CH2:27]([NH:45][C:46](=O)C)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]/[CH:35]=[CH:36]\[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44]>C(O)C.C(OCC)C>[CH3:13][CH2:14][C:15]([CH3:17])=[CH:16][CH2:1][CH2:2][C:3]([CH3:12])=[CH:4][CH2:5][CH2:6][C:7]([CH3:11])=[CH:8][CH2:9][NH2:10].[CH3:27][NH:45][CH2:13][CH2:14][CH:15]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])[CH3:16].[CH3:46][NH:45][CH2:27][CH2:28][C:29]([CH3:1])=[CH2:30].[CH3:44][CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]/[CH:35]=[CH:34]\[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:24][NH2:25] |f:3.4,^1:25|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].C(CCCCCCC\C=C/CCCCCCCC)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC/C(=C/CC/C(=C/CN)/C)/C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by hydrolysis

Outcomes

Product
Name
Type
product
Smiles
CCC(=CCCC(=CCCC(=CCN)C)C)C
Name
Type
product
Smiles
CNCCC(C)CCC=C(C)C
Name
Type
product
Smiles
CNCCC(=C)C
Name
Type
product
Smiles
CCCCCCCCC\C=C/CCCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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